N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-[cyclohexyl(methyl)sulfamoyl]benzamide
CAS No.: 681438-88-0
Cat. No.: VC7567414
Molecular Formula: C26H34N4O3S2
Molecular Weight: 514.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681438-88-0 |
|---|---|
| Molecular Formula | C26H34N4O3S2 |
| Molecular Weight | 514.7 |
| IUPAC Name | N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide |
| Standard InChI | InChI=1S/C26H34N4O3S2/c1-25(2)15-20-21(16-27)24(34-22(20)26(3,4)29-25)28-23(31)17-11-13-19(14-12-17)35(32,33)30(5)18-9-7-6-8-10-18/h11-14,18,29H,6-10,15H2,1-5H3,(H,28,31) |
| Standard InChI Key | MOHKOXCQTMRLBC-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)C |
Introduction
The compound N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a complex organic molecule that belongs to the class of sulfamoylbenzamides. It features a thieno[2,3-c]pyridine core, which is a bicyclic heterocyclic system, and a sulfamoyl group attached to a benzamide moiety. This compound is of interest due to its potential biological activities, which could include anti-inflammatory, anticancer, or antimicrobial effects, although specific data on this exact compound is limited.
Synthesis and Characterization
The synthesis of such compounds typically involves multiple steps, including the formation of the thieno[2,3-c]pyridine core and the attachment of the sulfamoyl group to the benzamide moiety. Characterization would involve techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the structure and purity of the compound.
Biological Activities
While specific biological activity data for N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-[cyclohexyl(methyl)sulfamoyl]benzamide is not available, compounds with similar structures have shown potential in various biological assays. For example, related sulfamoylbenzamides have been explored for their anti-inflammatory and anticancer properties. The presence of a cyano group and a sulfamoyl moiety could contribute to potential biological activities by interacting with enzymes or receptors.
Data Tables
Given the lack of specific data on this compound, we can consider related compounds for insight into potential biological activities:
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